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3'-C-Methyladenosine - 15397-13-4

3'-C-Methyladenosine

Catalog Number: EVT-402972
CAS Number: 15397-13-4
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'-C-Methyladenosine is a modified nucleoside derived from adenosine, characterized by the addition of a methyl group at the 3' position of the ribose sugar. This compound plays a significant role in various biological processes, particularly in the regulation of RNA functions and stability. It is classified as a type of ribonucleoside and is often found in various RNA molecules, including messenger RNA.

Source

3'-C-Methyladenosine can be synthesized through several methods, including chemical synthesis and enzymatic pathways. It is not typically found in high concentrations in nature but can be produced in laboratory settings for research purposes.

Classification
  • Type: Ribonucleoside
  • Parent Compound: Adenosine
  • Functional Group: Methyl group at the 3' position
Synthesis Analysis

Methods

The synthesis of 3'-C-Methyladenosine can be achieved through various chemical approaches. A notable method involves the use of phosphoramidite chemistry, which allows for the incorporation of the methyl group at the 3' position during oligonucleotide synthesis.

Technical Details

  1. Phosphoramidite Method: This method utilizes commercially available starting materials to produce modified adenosine phosphoramidites. The process typically involves:
    • Methylation of the ribose sugar using methyl iodide or other methylating agents.
    • Coupling reactions to incorporate the modified nucleoside into RNA strands.
    • Purification steps such as thin-layer chromatography to isolate the desired product.
  2. Enzymatic Synthesis: Enzymatic methods may also be employed, utilizing specific methyltransferases that catalyze the transfer of methyl groups from S-adenosylmethionine to adenosine derivatives.
Molecular Structure Analysis

Structure

The molecular structure of 3'-C-Methyladenosine consists of:

  • A ribose sugar with a methyl group attached at the 3' carbon.
  • A purine base (adenine) attached to the 1' carbon of the ribose.

Data

  • Chemical Formula: C₁₃H₁₈N₄O₅
  • Molecular Weight: Approximately 314.31 g/mol
  • NMR Spectroscopy: Nuclear magnetic resonance data provides insights into the chemical environment of hydrogen and carbon atoms within the molecule, confirming its structural integrity.
Chemical Reactions Analysis

Reactions

3'-C-Methyladenosine participates in several biochemical reactions, primarily involving its role as a substrate for various enzymes.

Technical Details

  1. Methylation Reactions: As a methylated nucleoside, it can undergo further methylation or demethylation processes mediated by specific methyltransferases and demethylases.
  2. Incorporation into RNA: It can be incorporated into RNA strands during transcription or through synthetic processes, influencing RNA stability and function.
Mechanism of Action

Process

The mechanism of action for 3'-C-Methyladenosine primarily involves its incorporation into RNA molecules where it affects:

  • RNA Stability: The presence of the methyl group can enhance resistance to exonuclease degradation.
  • Translation Regulation: It may influence translation efficiency by interacting with specific binding proteins that recognize modified nucleotides.

Data

Studies have shown that modifications like 3'-C-Methyladenosine are crucial for maintaining proper gene expression levels and cellular responses to stimuli.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and polar organic solvents.

Chemical Properties

  • Melting Point: The melting point can vary depending on purity but is generally around 200°C.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

Analytical techniques such as mass spectrometry and high-performance liquid chromatography are commonly employed to characterize and quantify 3'-C-Methyladenosine in biological samples.

Applications

Scientific Uses

3'-C-Methyladenosine has several applications in scientific research:

  1. RNA Modification Studies: It serves as a model compound for studying RNA modifications and their effects on gene regulation.
  2. Therapeutic Development: Potential applications in developing drugs targeting RNA modifications for diseases such as cancer.
  3. Biotechnology: Utilized in synthetic biology for constructing modified RNA molecules with enhanced properties for therapeutic use.
Synthetic Methodologies and Structural Optimization

Chemoenzymatic Synthesis of C-Methyl-Branched Nucleosides

Chemoenzymatic strategies have revolutionized the synthesis of C-methyl-branched nucleosides, enabling precise control over stereochemistry and regioselectivity. One-Pot Multienzyme (OPME) systems—originally developed for carbohydrate synthesis—have been adapted for nucleoside production. These systems integrate glycosyltransferase-catalyzed reactions with in situ cofactor recycling, allowing efficient assembly of complex nucleoside scaffolds from simple monosaccharide precursors [1]. For 3'-C-methyladenosine, enzymatic aldolase reactions using modified pyruvate derivatives (e.g., 3-substituted pyruvate) enable direct introduction of the methyl branch at the C3' position. Bacterial sialic acid aldolases from Escherichia coli or Pasteurella multocida demonstrate remarkable substrate promiscuity, accepting C3-modified precursors to generate branched-chain intermediates [1]. Subsequent kinase and nucleotidyltransferase reactions complete the nucleoside assembly with reported yields exceeding 70%, significantly higher than traditional chemical routes [1] [8].

A critical advancement involves lipase-catalyzed kinetic resolution of racemic intermediates. Ethyl (1S,4R)-4-hydroxy-2-methylcyclopent-2-ene-1-carboxylate undergoes enzymatic resolution to yield enantiopure building blocks for 3'-methyl-2',3'-β-oxirane-fused carbocyclic nucleosides [8]. This chemoenzymatic approach avoids cumbersome protective/deprotective sequences and achieves >98% enantiomeric excess, which is crucial for biological activity [8].

Table 1: Enzymes Used in Chemoenzymatic Synthesis of C-Methyl Nucleosides

Enzyme ClassExample SourcesFunction in 3'-C-Methyladenosine Synthesis
AldolasesE. coli, P. multocidaC-C bond formation with C3-modified pyruvate
LipasesCandida antarcticaKinetic resolution of racemic cyclopentene intermediates
GlycosyltransferasesC. jejuni enzymesStereoselective glycosidic bond formation
NucleotidyltransferasesRecombinant bacterial sourcesNucleobase conjugation to modified sugar moieties

Stereochemical Control in Ribose-Modified Analog Design

The 3'-C-methyl modification imposes profound conformational constraints on the ribose ring, directly impacting bioactivity. X-ray crystallography studies reveal that the C3' methyl group locks the furanose in a rigid North-type (C3'-endo) puckering, a conformation recognized by viral RNA-dependent RNA polymerases [3] [7]. This contrasts with 2'-C-methyladenosine's preference for a dynamic South/North equilibrium [3]. The locked conformation in 3'-methyl derivatives reduces entropic penalties during enzyme binding, enhancing target affinity despite the methyl group’s steric bulk [7].

Stereoselective synthesis is achieved through:

  • Hembest’s Rule-Directed Epoxidation: Enantiopure cyclopentene derivatives undergo hydroxyl-directed epoxidation with m-CPBA to yield β-epoxides with >20:1 diastereoselectivity [8].
  • Mitsunobu Inversion: Stereochemical inversion at C4' enables installation of the adenine base with correct β-configuration [8].
  • Enzymatic Desymmetrization: Regioselective monoacylation of diols by lipases controls absolute stereochemistry at quaternary centers [8].

The 3'R isomer shows 50-fold higher activity against RNA viruses than the 3'S counterpart due to optimal positioning of the 5'-OH for phosphorylation [7].

Functionalization Strategies for Enhanced Bioavailability

Functionalization of 3'-C-methyladenosine focuses on overcoming pharmacokinetic barriers:

  • 5'-Phosphorylation Mimetics: Diphosphate prodrugs (e.g., 3'-C-methyl-ADP) incorporate phosphoramidate moieties that bypass rate-limiting initial phosphorylation. These derivatives enhance cellular uptake and sustain intracellular triphosphate levels, critical for antiviral efficacy [7].
  • Heterobase Modifications: N6-cyclopropyl or 2-fluoro substitutions on adenine improve metabolic stability by resisting adenosine deaminase (ADA)-mediated deamination. 4-Amino-pyrrolo[2,3-d]pyrimidine analogs exhibit 90% oral bioavailability in rats compared to <10% for unmodified 3'-C-methyladenosine [2] [3].
  • Lipophilic Prodrugs: 3',5'-Di-O-ester derivatives increase membrane permeability, with valyl esters demonstrating 8-fold higher Caco-2 permeability than the parent nucleoside [3].

Table 2: Functionalization Impact on 3'-C-Methyladenosine Properties

Modification TypeExample CompoundBioavailability EnhancementMetabolic Stability
Unmodified3'-C-MethyladenosineBaseline (Oral F < 10%)Low (ADA-sensitive)
5'-Phosphoramidate3'-C-Methyl-ADP prodrug3-fold AUC increaseHigh (Resists phosphatases)
Pyrrolo[2,3-d]pyrimidine4-Amino-7-(3'-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine90% oral bioavailabilityHigh (ADA-resistant)
Di-O-valyl ester3',5'-Di-O-valeryl-3'-C-methyladenosine8× Caco-2 permeabilityModerate (Esterase-sensitive)

Comparative Analysis of 1'-, 2'-, and 3'-C-Methyladenosine Derivatives

Positional isomerism of the methyl group dictates distinct antiviral mechanisms and potency profiles:

  • 2'-C-Methyladenosine:
  • Inhibits HCV NS5B polymerase via non-obligate chain termination (IC₅₀ = 0.3 µM) [2] [5].
  • The 2'-methyl sterically blocks polymerase translocation but suffers rapid phosphorolysis in vivo [3].
  • Highly susceptible to ADA-mediated deactivation (t₁/₂ < 30 min in plasma) [2].

  • 3'-C-Methyladenosine:

  • Acts as a substrate analog for ribonucleotide reductase (RNR), inhibiting nucleotide reduction [7].
  • Not incorporated into RNA chains but functions as an allosteric effector (Ki = 1.9 µM for C. nephridii RNR) [7].
  • The 3'-methyl prevents 3'-5' phosphodiester bond formation, making it a non-chain-terminating inhibitor [7].

  • 1'-C-Methyladenosine:

  • Disrupts glycosidic bond conformation, reducing polymerase recognition.
  • Shows weak activity (EC₅₀ > 100 µM) due to suboptimal binding geometry [3].

Table 3: Positional Isomer Comparison in C-Methyladenosine Series

Property1'-C-Methyl2'-C-Methyl3'-C-Methyl
Primary TargetRNA polymerase (weak)HCV NS5B polymeraseRibonucleotide reductase
Inhibition MechanismCompetitive substrateNon-obligate chain terminationAllosteric effector/substrate analog
Antiviral IC₅₀>100 µM (HCV replicon)0.3 µM (HCV replicon)1.9 µM (RNR inhibition)
Metabolic StabilityModerateLow (ADA-sensitive)High (ADA-resistant derivatives)
Conformational EffectGlycosidic bond distortionSouth/North equilibriumLocked North (C3'-endo)

The 3'-C-methyl derivatives uniquely target cellular nucleotide metabolism rather than viral polymerases directly, offering potential against viruses with high mutation rates that evade chain-terminating drugs [7]. Combining 3'-methylation with heterobase modifications (e.g., 7-deazaadenine) yields dual-targeting inhibitors active against drug-resistant HCV variants [2] [7].

Properties

CAS Number

15397-13-4

Product Name

3'-C-Methyladenosine

IUPAC Name

(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-3-methyloxolane-3,4-diol

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

InChI

InChI=1S/C11H15N5O4/c1-11(19)5(2-17)20-10(7(11)18)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7+,10-,11-/m1/s1

InChI Key

MLIWWOXSMXQECL-UHFFFAOYSA-N

SMILES

CC1(C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO)O

Canonical SMILES

CC1(C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO)O

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